tert-Butyl N-[3-(3-aminophenyl)cyclohexyl]carbamate
Description
Properties
Molecular Formula |
C17H26N2O2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
tert-butyl N-[3-(3-aminophenyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-15-9-5-7-13(11-15)12-6-4-8-14(18)10-12/h4,6,8,10,13,15H,5,7,9,11,18H2,1-3H3,(H,19,20) |
InChI Key |
SPOZWPVVSGQMHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Traditional Carbamate Synthesis Approaches
Carbamates are typically synthesized via the reaction of amines with activated carbonates or chloroformates. The classical methods involve:
Reaction with Alkyl or Aryl Chloroformates:
This approach uses reagents like p-nitrophenyl chloroformate (PNPCOCl) to activate alcohols or amines, forming carbamates through nucleophilic attack. The process often requires excess base (e.g., triethylamine) to neutralize HCl generated.Use of Isocyanates:
Isocyanates react with amines directly to form carbamates, but this method is less common for complex molecules due to handling hazards.
- Excess use of reagents.
- Difficult control over reaction conditions.
- Formation of dense reaction mixtures that hinder stirring, especially on an industrial scale.
Activated Mixed Carbonates Methodology
Recent advances favor the use of activated mixed carbonates , which provide milder and more selective routes:
Preparation of Activated Carbonates:
p-Nitrophenyl or benzotriazole-based carbonates are synthesized by reacting phenols with chlorocarbonates or carbodiimides, generating reactive intermediates.Reaction with Amines:
These activated carbonates react with primary amines in the presence of bases like triethylamine or N,N-diisopropylethylamine (DIPEA), yielding carbamates with high efficiency.
| Method | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Using p-nitrophenyl chloroformate | Phenol derivative + chlorocarbonate | Room temperature, inert solvent | Up to 86% | High reactivity, but excess reagents needed |
| Benzotriazole-based carbonates | BTBC (benzotriazole derivative) + carbodiimide | 20°C, 16h | 65–86% | Good yields, milder conditions |
- Milder reaction conditions.
- Better control over selectivity.
- Reduced formation of by-products.
Modern Synthetic Strategies for Complex Carbamates
For compounds like tert-Butyl N-[3-(3-aminophenyl)cyclohexyl]carbamate , recent methodologies involve:
Three-Component Couplings:
Combining primary amines, CO₂, and alkyl halides or carboxylic acids in the presence of bases (e.g., cesium carbonate) and phase transfer catalysts (e.g., tetrabutylammonium iodide, TBAI). This method allows direct incorporation of carbamate groups under mild conditions, minimizing side reactions.Curtius Rearrangement & Azide Intermediates:
Conversion of carboxylic acids to acyl azides, followed by rearrangement to isocyanates and subsequent trapping with tert-butanol, forms tert-butyl carbamates efficiently.
| Method | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| CO₂ fixation with primary amines | CO₂, amines, bases | Cs₂CO₃, TBAI, DMF, 60°C | Up to 93% | Direct, scalable, environmentally friendly |
| Curtius rearrangement | Carboxylic acids + tert-butanol | Elevated temperature, zinc catalysts | Variable | Suitable for aromatic acids |
Specific Synthesis of the Target Compound
Step 1: Synthesis of the tert-butyl-protected amine intermediate (e.g., tert-butyl N-[(3-aminophenyl)cyclohexyl]) via reductive amination or nucleophilic substitution.
Step 2: Activation of the 3-aminophenyl group using carbamate-forming reagents such as p-nitrophenyl chloroformate or benzotriazole derivatives under mild conditions to generate an activated carbonate.
Step 3: Coupling with tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl*] (or similar) in the presence of bases like triethylamine or DIPEA, at controlled temperatures (typically 20–60°C).
Step 4: Purification via chromatography, with yields often exceeding 85% when optimized.
Note:
- Use of neutral reagents enhances purity and simplifies purification.
- Reaction conditions are optimized to prevent viscosity issues, facilitating scale-up.
Notes on Industrial-Scale Synthesis
- Using neutral starting materials (non-salt forms) simplifies the process.
- Controlled addition of reagents and temperature regulation prevent viscosity build-up.
- Choice of solvent (e.g., acetonitrile, dichloromethane, DMF) impacts yield and process safety.
- Catalysts and phase transfer agents (e.g., TBAI) improve reaction rates and selectivity.
Data Summary Table
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-(3-aminophenyl)cyclohexyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
tert-Butyl N-[3-(3-aminophenyl)cyclohexyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-[3-(3-aminophenyl)cyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways that regulate cellular processes.
Comparison with Similar Compounds
Benzimidazolone Derivatives
Compounds like tert-butyl N-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)cyclohexyl]carbamate () share the tert-butyl carbamate and cyclohexyl backbone but incorporate a benzimidazolone group. This structural difference confers potent inhibitory activity against enzymes like 8-Oxoguanine DNA glycosylase (OGG1), as evidenced by LCMS ([M-Boc+H]+: 266.1) and NMR data. The target compound, lacking the benzimidazolone moiety, may exhibit reduced enzyme affinity but enhanced selectivity for other targets due to its aminophenyl group .
Benzothiazol Sulfamoyl Derivatives
tert-Butyl N-[cis-4-[[5-[(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)sulfamoyl]benzoyl]amino]cyclohexyl]carbamate () includes a sulfamoyl-benzothiazol group, resulting in higher molecular weight ([M-Boc+H]+: 661.3) and distinct pharmacokinetic profiles. The sulfamoyl group enhances water solubility, whereas the target compound’s aminophenyl group prioritizes lipophilicity and membrane permeability .
Ring Size and Conformational Flexibility
Cyclopentyl vs. Cyclohexyl Carbamates
tert-Butyl (3-oxocyclopentyl)carbamate (, Similarity: 0.94) and tert-Butyl (3-oxocyclohexyl)carbamate (Similarity: 0.98) demonstrate that ring size impacts molecular similarity and conformational flexibility.
Bicyclic Systems
Compounds like tert-butyl N-[rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate () introduce rigid bicyclic frameworks, reducing rotational freedom but increasing target specificity. The target compound’s monocyclic structure balances flexibility and stability, making it more suitable for applications requiring moderate conformational adjustment .
Functional Group Impact on Physicochemical Properties
Hydroxyl-Substituted Analogs
tert-Butyl (3-hydroxycyclohexyl)carbamate (, Similarity: 0.96) exhibits increased polarity due to the hydroxyl group, improving aqueous solubility but reducing blood-brain barrier penetration. In contrast, the target compound’s aminophenyl group enhances lipophilicity (logP ~2.5 estimated), favoring tissue distribution .
Methylphenyl vs. Aminophenyl Derivatives
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate () replaces the cyclohexyl group with a methylphenyl chain, lowering molecular weight (236.31 g/mol vs. ~294 g/mol for the target compound) and altering hydrogen-bonding capacity. The methyl group increases lipophilicity but reduces interaction with polar residues in biological targets .
Comparative Data Table
Biological Activity
tert-Butyl N-[3-(3-aminophenyl)cyclohexyl]carbamate is a compound that has garnered interest in pharmacological research due to its potential biological activities, particularly in relation to dopamine receptor modulation and its implications in treating various neurological disorders. This article provides a detailed overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound this compound can be described structurally as follows:
- Molecular Formula : CHNO
- Molecular Weight : 276.38 g/mol
This compound features a tert-butyl group, a carbamate linkage, and an aminophenyl moiety, which are critical for its interaction with biological targets.
Research indicates that this compound acts primarily as a partial agonist at the D2 dopamine receptor. This receptor is crucial in various neurological functions and is a target for drugs used in the treatment of conditions such as schizophrenia and Parkinson's disease.
Biased Agonism
In studies, modifications to the compound have shown varying degrees of biased agonism towards different signaling pathways associated with the D2 receptor:
- G i/o Pathway Activation : The compound demonstrated significant activation of the G i/o pathway with an EC value of approximately 33 nM, indicating strong efficacy in inhibiting cAMP production.
- β-arrestin2 Recruitment : The recruitment of β-arrestin2 was also observed with an EC of 195 nM, although this was lower compared to its G i/o pathway activity .
Biological Activity Data
The following table summarizes key biological activity data for this compound:
| Activity Type | EC (nM) | E |
|---|---|---|
| G i/o Pathway Activation | 33 | 59% |
| β-arrestin2 Recruitment | 195 | 52% |
These findings suggest that while the compound is effective at activating the G i/o pathway, it exhibits less potency in recruiting β-arrestin2, highlighting its potential as a biased agonist .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
